molecular formula C19H23NO2 B3757681 N-butyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

N-butyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

Cat. No.: B3757681
M. Wt: 297.4 g/mol
InChI Key: CRAUMBDXBCYYGC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organometallic reagents . The specific reactions that “N-butyl-2-[(4’-methyl-4-biphenylyl)oxy]acetamide” might undergo would depend on its exact structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity . Without specific data for “N-butyl-2-[(4’-methyl-4-biphenylyl)oxy]acetamide”, a detailed analysis of its physical and chemical properties can’t be provided .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and experimentation . Without specific research on “N-butyl-2-[(4’-methyl-4-biphenylyl)oxy]acetamide”, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet . Without specific data for “N-butyl-2-[(4’-methyl-4-biphenylyl)oxy]acetamide”, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could include further studies to better understand its mechanism of action, potential uses in medicine or industry, or development of new synthetic methods . Without specific information on “N-butyl-2-[(4’-methyl-4-biphenylyl)oxy]acetamide”, it’s hard to speculate on future directions .

Properties

IUPAC Name

N-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-13-20-19(21)14-22-18-11-9-17(10-12-18)16-7-5-15(2)6-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUMBDXBCYYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=C(C=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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